molecular formula C20H21N3O B11551523 2-(3,4-dimethylphenyl)-5-methyl-4-{[(4-methylphenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one

2-(3,4-dimethylphenyl)-5-methyl-4-{[(4-methylphenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11551523
M. Wt: 319.4 g/mol
InChI Key: NILHJCWVVFRINZ-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenyl)-5-methyl-4-{[(4-methylphenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazolone core substituted with methyl and dimethylphenyl groups.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylphenyl)-5-methyl-4-{[(4-methylphenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3,4-dimethylphenyl)-5-methyl-4-{[(4-methylphenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenyl)-5-methyl-4-{[(4-methylphenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-dimethylphenyl)-5-methyl-4-{[(4-methylphenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C20H21N3O

Molecular Weight

319.4 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)-5-methyl-4-[(4-methylphenyl)iminomethyl]-1H-pyrazol-3-one

InChI

InChI=1S/C20H21N3O/c1-13-5-8-17(9-6-13)21-12-19-16(4)22-23(20(19)24)18-10-7-14(2)15(3)11-18/h5-12,22H,1-4H3

InChI Key

NILHJCWVVFRINZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=CC2=C(NN(C2=O)C3=CC(=C(C=C3)C)C)C

Origin of Product

United States

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